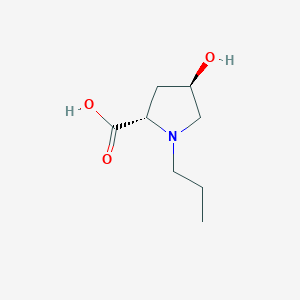![molecular formula C31H33BN2 B12859676 1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)
1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate is a chemical compound known for its unique structure and versatile applications in organic synthesis. It is an amidine base that plays a crucial role in various chemical reactions, particularly in the field of catalysis. The compound is characterized by its bicyclic structure, which contributes to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate typically involves the reaction of 1,5-Diazabicyclo[4.3.0]non-5-ene with tetraphenylborate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as acetonitrile, with the reaction mixture being stirred at room temperature for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound is known to participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate has a wide range of applications in scientific research, including:
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the field of medicinal chemistry.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate involves its ability to act as a strong base and nucleophile. It facilitates various chemical reactions by donating electrons and stabilizing reaction intermediates. The compound’s bicyclic structure contributes to its stability and reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate can be compared with other similar compounds, such as:
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another amidine base with similar catalytic properties.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Known for its strong basicity and use in organic synthesis.
1,1,3,3-Tetramethylguanidine: A strong base used in various chemical reactions.
The uniqueness of this compound lies in its specific structure and reactivity, which make it particularly effective in certain catalytic applications.
Propiedades
Fórmula molecular |
C31H33BN2 |
|---|---|
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidin-5-ium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C7H12N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-7-8-4-2-6-9(7)5-1/h1-20H;1-6H2/q-1;/p+1 |
Clave InChI |
GTYCSLQITFYSLY-UHFFFAOYSA-O |
SMILES canónico |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1CC2=[N+](C1)CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


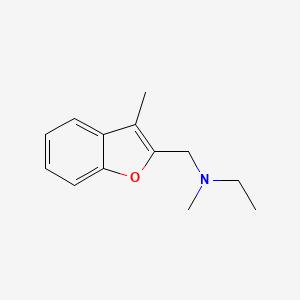

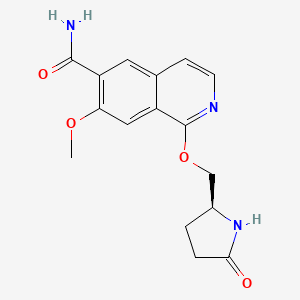
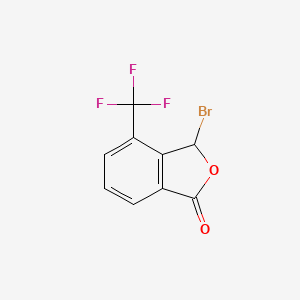

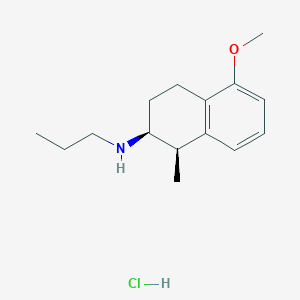
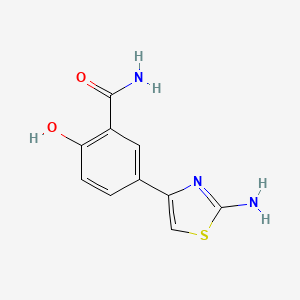
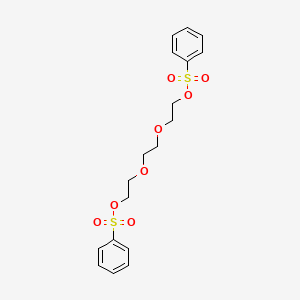
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)

![Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)
amine](/img/structure/B12859666.png)
![Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)
